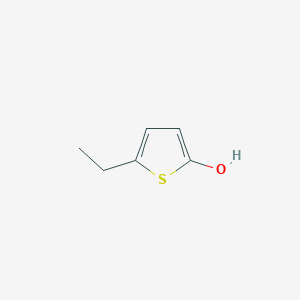

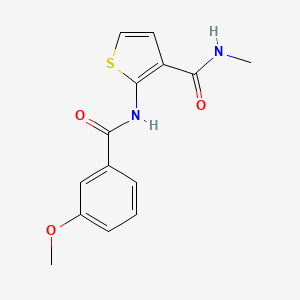

2-Hydroxy-5-ethylthiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for 2-Hydroxy-5-ethylthiophene are not available, there are general strategies for the synthesis of thiophene derivatives. These include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve various condensation reactions .科学的研究の応用

Polymer Photodetectors Enhancement

Modified ethylenedioxythiophene derivatives, such as 2-Hydroxy-5-ethylthiophene, have shown potential in enhancing the sensitivity of polymer photodetectors. These modifications can significantly reduce the dark current in these devices without a corresponding decrease in photovoltaic properties, leading to improved detectivity. This development is crucial for applications covering a wide photoresponse range from UV to near-infrared (NIR) regions, demonstrating the importance of molecular engineering in the advancement of polymer photodetectors (Zhang et al., 2015).

Conducting Polymer Innovations

The synthesis and application of poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, including compounds like this compound, illustrate the potential of these materials in various technological applications. PEDOT's synthetic flexibility allows for the creation of a broad array of derivatives with diverse properties, such as enhanced redox characteristics and a range of optical properties across the visible spectrum. These properties make PEDOT and its derivatives valuable for electrochemical devices, static charge dissipation films, and electrode materials in solid electrolyte capacitors (Groenendaal et al., 2000).

Electrochemical Applications in Hydrogels

This compound derivatives have been explored for use in hydrogel-based applications, particularly in the creation of organic, flexible electrodes. By integrating conducting polymers like PEDOT into hydrogels such as agarose, researchers have developed electrodes that are fully organic, moist, and flexible. This innovation opens up new possibilities for biocompatible devices, including the cultivation of contractile myotubes, demonstrating the versatility of this compound in biomedical applications (Sekine et al., 2010).

Development of Conductive Materials

The exploration of this compound derivatives has led to significant advancements in the synthesis of conductive materials. For instance, acid-assisted polycondensation from thiophene-based derivatives has been utilized to produce poly(3,4-ethylenedioxythiophene) (PEDOT), highlighting the potential of these compounds in creating highly conductive and stable materials. Such developments are essential for the progress of various electronic and electrochemical applications, showcasing the broad applicability of this compound in material science (Yin et al., 2013).

Biosensor Applications

This compound derivatives have also found applications in the development of biosensors. By synthesizing copolymers of EDOT and modified EDOT containing functional groups, researchers have been able to create materials capable of binding proteins. This functionality has been leveraged to develop biosensors that can detect glucose under both aerobic and anaerobic conditions, illustrating the potential of this compound derivatives in the creation of highly sensitive and selective biosensors (Kros et al., 2002).

特性

IUPAC Name |

5-ethylthiophen-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-2-5-3-4-6(7)8-5/h3-4,7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCLPTMQUBNPSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B2713109.png)

![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide](/img/structure/B2713119.png)

![N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2713121.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2713126.png)

![8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2713128.png)